Computed LogP: Lipophilicity Advantage Over Non‑Fluorinated and Phenyl‑CF₃ Comparators
The computed octanol‑water partition coefficient (LogP) of 1‑(naphthalen‑1‑yl)‑2‑(trifluoromethyl)pyrrolidine is 4.37 , compared with 3.44 for the non‑fluorinated analogue 1‑(naphthalen‑1‑yl)pyrrolidine and 3.22 for the phenyl‑CF₃ analogue 1‑phenyl‑2‑(trifluoromethyl)pyrrolidine . The CF₃ group therefore contributes an additional ΔLogP of +0.93, while the naphthyl ring adds a further ΔLogP of +1.15 over the phenyl‑CF₃ scaffold. Both differences are large in medicinal‑chemistry terms (>0.5 log units) and are expected to translate into measurable changes in membrane permeability, plasma‑protein binding, and in‑cell target engagement.
| Evidence Dimension | Computed LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.37 (LeYan computed) |
| Comparator Or Baseline | 1-(Naphthalen-1-yl)pyrrolidine: LogP = 3.44; 1-Phenyl-2-(trifluoromethyl)pyrrolidine: LogP = 3.22 (LeYan computed) |
| Quantified Difference | ΔLogP = +0.93 (vs. non‑fluorinated naphthyl analog); ΔLogP = +1.15 (vs. phenyl‑CF₃ analog) |
| Conditions | Values sourced from LeYan product pages; computed using a consistent proprietary algorithm (likely based on ACD/Labs or ChemDraw). All three compounds measured with the same prediction method, enabling within‑method comparison. |
Why This Matters
A ΔLogP of ≥0.93 between analogues constitutes a fundamental difference in hydrophobicity that can alter a compound's distribution, clearance, and off‑target binding profile, making this specific building block the preferred choice when high lipophilicity is required without increasing molecular weight beyond 300 Da.
